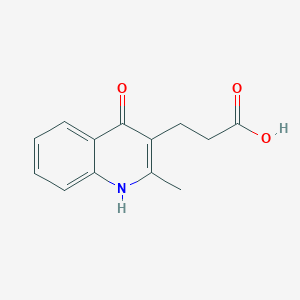

3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid

Description

The exact mass of the compound 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 198491. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIWIJDVILLJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307955 | |

| Record name | 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-25-2 | |

| Record name | 4-Hydroxy-2-methyl-3-quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22609-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic Acid

[1]

Executive Summary

The compound 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid (CAS: 22609-25-2) represents a pivotal intermediate in medicinal chemistry, sharing the pharmacophore of fluoroquinolone antibiotics.[1] Its structural integrity is defined by a dynamic tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.[1] This guide provides a definitive protocol for its synthesis, spectroscopic validation, and structural analysis, designed for application scientists requiring high-purity standards for drug discovery assays.

Synthesis Strategy: The Modified Conrad-Limpach Protocol

To ensure structural authenticity, the compound is best synthesized via a robust cyclocondensation route. This method minimizes side reactions common in direct alkylation strategies.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

-

Aniline : Provides the nitrogenous aromatic core.

-

Diethyl 2-acetylsuccinate : Provides the C2-methyl group, the C3-propionate side chain, and the C4-carbonyl functionality.

Validated Experimental Protocol

Objective : Synthesize 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid with >98% purity.

Step 1: Enamine Formation

-

Charge a round-bottom flask with Aniline (1.0 eq) and Diethyl 2-acetylsuccinate (1.1 eq) .

-

Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) and anhydrous Benzene or Toluene .[1]

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Endpoint : Cessation of water collection (approx. 4–6 hours).

-

Evaporate solvent to yield the crude enamine intermediate (diethyl 2-(1-(phenylamino)ethylidene)succinate).[1]

Step 2: Cyclization (Conrad-Limpach)

-

Add the crude enamine dropwise to Diphenyl ether pre-heated to 250°C . Note: High temperature is critical to favor the kinetic 4-hydroxy product over the thermodynamic 2-hydroxy isomer.[1]

-

Maintain temperature for 30–60 minutes.

-

Cool to room temperature. The product, Ethyl 3-(4-hydroxy-2-methyl-quinolin-3-yl)-propionate , often precipitates or can be precipitated by adding hexane.[1]

-

Filter and wash with hexane/ether.

Step 3: Hydrolysis

-

Suspend the ester in 10% NaOH (aq) .

-

Reflux for 2 hours until the solution is clear.

-

Cool and acidify to pH 2 with HCl .

-

Collect the white/off-white precipitate via filtration.

-

Purification : Recrystallize from Ethanol/Water or DMF/Water.

Reaction Pathway Visualization

Figure 1: Step-wise synthesis via the Conrad-Limpach cyclization method.[1]

Structure Elucidation & Validation

The elucidation process relies on distinguishing the quinoline core and verifying the integrity of the propionic acid side chain.

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode : ESI Positive (+).[1]

-

Molecular Formula : C₁₃H₁₃NO₃.[2]

-

Exact Mass : 231.09 Da.

-

Key Diagnostic Ions :

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the distinct 2-methyl singlet and the A2B2-type system of the propionic side chain.

Solvent : DMSO-d₆ (Required for solubility and exchangeable proton observation).[1]

Table 1: ¹H NMR Assignment (500 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| -COOH | 12.10 | Broad s | 1H | Carboxylic acid proton (exchangeable).[1] |

| NH / OH | 11.50 | Broad s | 1H | Quinoline N-H (4-oxo tautomer) or 4-OH.[1] |

| H-5 | 8.05 | Doublet (d) | 1H | Deshielded by peri-carbonyl (C4=O).[1] |

| H-7 | 7.60 | Triplet (t) | 1H | Aromatic ring proton.[1] |

| H-8 | 7.50 | Doublet (d) | 1H | Adjacent to Nitrogen.[1] |

| H-6 | 7.30 | Triplet (t) | 1H | Aromatic ring proton. |

| 3-CH₂ (β) | 2.85 | Triplet (t) | 2H | Methylene attached to aromatic ring.[1] |

| 3-CH₂ (α) | 2.45 | Triplet (t) | 2H | Methylene adjacent to carboxyl group.[1] |

| 2-CH₃ | 2.40 | Singlet (s) | 3H | Methyl group at C2 (characteristic).[1] |

Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and pH.[1]

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups and provides insight into the tautomeric state in the solid phase.

Tautomerism: The 4-Hydroxy vs. 4-Oxo Equilibrium

A critical aspect of this scaffold is the tautomerism between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1] In polar solvents (like DMSO) and the solid state, the 4-oxo (quinolone) tautomer is thermodynamically favored due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

This equilibrium impacts how the molecule interacts with biological targets (e.g., DNA gyrase).

Figure 2: Tautomeric equilibrium favoring the 4-oxo form in biological conditions.[1]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329819929, 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid. Retrieved January 28, 2026, from [Link]

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[3] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Retrieved January 28, 2026, from [Link]

- Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. (Foundational reference for Conrad-Limpach synthesis).

Unveiling the Therapeutic Landscape of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide focuses on a specific, yet under-explored derivative, 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid . In the absence of direct literature on its specific biological targets, this document outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its therapeutic targets. We will delve into the rationale behind selecting specific experimental approaches, provide detailed, field-tested protocols, and illustrate the logical flow of a robust target discovery campaign. This guide is intended to serve as a roadmap for researchers seeking to elucidate the mechanism of action of novel small molecules.

Introduction: The Quinoline Core and the Promise of a Novel Derivative

Quinoline and its analogues are foundational components in numerous approved drugs and clinical candidates, highlighting their versatility in interacting with diverse biological targets.[1] The subject of this guide, 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, combines the key structural features of a 4-hydroxy-2-methylquinoline moiety and a propionic acid side chain. The 4-hydroxy-2-quinolone core is known to be a pharmacophore for compounds with antimicrobial, anticancer, and antioxidant activities.[2][3] Furthermore, derivatives of quinoline-3-carboxylic acid, a structurally related class, have shown potential as antiproliferative agents.[4][5]

Given this structural heritage, we can hypothesize that 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid may exert its therapeutic effects through modulation of key cellular pathways implicated in these diseases. This guide will provide a systematic approach to move from this hypothesis to concrete, validated therapeutic targets.

A Strategic Framework for Target Identification

A successful target identification campaign for a novel compound requires a multi-faceted approach, moving from broad, unbiased screening to specific, high-confidence validation.[6] Our proposed strategy for 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is built on three pillars:

-

Pillar 1: Broad Phenotypic Screening and Pathway Analysis. Initial screens to identify the cellular processes affected by the compound.

-

Pillar 2: Unbiased Target Identification. Employing methods to directly "fish" for the protein targets that bind to the compound.

-

Pillar 3: Target Validation and Mechanistic Elucidation. Rigorous confirmation of the interaction and its functional consequences.

Caption: A strategic workflow for target identification of a novel small molecule.

Pillar 1: Elucidating the Phenotypic Footprint

The initial step is to understand the biological context in which our compound is active. Based on the known activities of related quinoline derivatives, we propose focusing on cancer and inflammation.

Quantitative Phenotypic Screening

A panel of cancer cell lines from different tissues (e.g., breast, colon, lung) and a relevant inflammatory cell model (e.g., lipopolysaccharide-stimulated macrophages) should be used to determine the compound's potency (IC50/EC50) in inhibiting cell proliferation or inflammatory responses (e.g., cytokine production).

| Assay Type | Cell Lines | Readout | Primary Objective |

| Antiproliferative | MCF-7 (Breast Cancer), HCT116 (Colon Cancer), A549 (Lung Cancer) | Cell Viability (e.g., CellTiter-Glo®) | Determine IC50 values and identify sensitive cancer types. |

| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (Griess Assay), TNF-α/IL-6 (ELISA) | Determine EC50 for inhibition of inflammatory markers. |

Signaling Pathway Analysis using Reporter Gene Assays

To pinpoint the specific signaling pathways modulated by the compound, reporter gene assays are invaluable.[7][8][9][10][11] These assays utilize a reporter gene (e.g., luciferase) under the control of a specific transcription factor's response element. A change in light output directly correlates with the activity of the pathway.

Experimental Protocol: Dual-Luciferase Reporter Assay

-

Cell Seeding: Seed a relevant cell line (e.g., HEK293T or a sensitive cancer cell line identified in 3.1) in a 96-well plate.

-

Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing the response element for a pathway of interest (e.g., NF-κB, AP-1, STAT3) and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours, treat the cells with a dose-range of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid for a specified duration (e.g., 6-24 hours).

-

Lysis and Reading: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

This approach allows for the screening of multiple pathways simultaneously, providing a "fingerprint" of the compound's activity.

Pillar 2: Direct Identification of Molecular Targets

Once a biological effect is established, the next crucial step is to identify the direct binding partners of the compound.

Affinity Purification coupled with Mass Spectrometry (AP-MS)

This is a classic and powerful technique for isolating target proteins.[12] It involves immobilizing the small molecule on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Experimental Workflow: AP-MS

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

A critical aspect of this method is the design of the affinity probe. The propionic acid moiety of our compound provides a convenient handle for chemical ligation to a linker and solid support without significantly altering the core quinoline structure.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that assesses target engagement in a cellular context without the need for compound modification.[13][14][15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or other protein detection methods.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Pillar 3: Rigorous Target Validation

The candidate proteins identified in Pillar 2 must be rigorously validated to confirm that they are indeed bona fide targets and that their modulation is responsible for the observed cellular effects.

Kinome Profiling

Given that many quinoline derivatives are known to target kinases, a kinome-wide screen is a high-priority validation step.[18] This can be performed as a service by specialized companies.[19][20][21][22][23] The compound is tested against a large panel of purified kinases to determine its inhibitory activity and selectivity.

| Service Provider | Number of Kinases | Assay Technology | Typical Output |

| Eurofins Discovery | >445 | Radiometric, TR-FRET | IC50 values, % inhibition at a given concentration |

| Reaction Biology | >700 | Radiometric | IC50 values, selectivity profile |

| Pharmaron | >560 | TR-FRET, ADP-Glo | IC50 values, kinome interaction map |

Functional Genomics

To causally link a candidate target to the compound's phenotypic effects, techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be employed. If knocking out or knocking down the expression of a candidate target protein phenocopies the effect of the compound, or if it renders the cells resistant to the compound, this provides strong evidence for a direct functional link.

Experimental Workflow: CRISPR/siRNA Validation

Caption: Workflow for target validation using CRISPR or siRNA.

Conclusion

The journey from a promising chemical scaffold to a validated therapeutic target is a complex but logical process. For 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, a compound with a rich chemical heritage but a currently unwritten biological story, the path forward lies in a systematic and multi-faceted approach to target identification and validation. By combining phenotypic screening, unbiased proteomics, and rigorous functional genomics, we can confidently elucidate its mechanism of action and unlock its full therapeutic potential. This guide provides a robust framework for such an endeavor, emphasizing the causality behind experimental choices and the importance of self-validating systems.

References

-

Affinity purification and mass spectrometry for protein-small molecule interaction analysis. (URL: [Link])

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (URL: [Link])

-

Kinome Profiling Service | MtoZ Biolabs. (URL: [Link])

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (URL: [Link])

-

Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (URL: [Link])

-

Kinase Panel Profiling I Pharmaron CRO Services. (URL: [Link])

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: [Link])

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

-

Gene reporter assays | BMG LABTECH. (URL: [Link])

-

Small-molecule Target and Pathway Identification - Broad Institute. (URL: [Link])

-

Kinase Drug Discovery Services - Reaction Biology. (URL: [Link])

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL: [Link])

-

Signaling Reporter Assays - Eurofins DiscoverX. (URL: [Link])

-

Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. (URL: [Link])

-

KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. (URL: [Link])

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (URL: [Link])

-

Kinase Screening & Profiling Service | Drug Discovery Support. (URL: [Link])

-

Small-molecule Target and Pathway Identification - Broad Institute. (URL: [Link])

-

Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (URL: [Link])

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (URL: [Link])

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])

-

Introduction to Reporter Gene Assays - YouTube. (URL: [Link])

-

Target Identification Services | MtoZ Biolabs. (URL: [Link])

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (URL: [Link])

-

Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. (URL: [Link])

-

Identification of Direct Protein Targets of Small Molecules. (URL: [Link])

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Signaling Reporters [discoverx.com]

- 10. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.sg]

- 11. youtube.com [youtube.com]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. pharmaron.com [pharmaron.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. kinaselogistics.com [kinaselogistics.com]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases. This guide provides a comprehensive technical review of the quinoline core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, explore classical and modern synthetic strategies, analyze its role in cornerstone drugs, and dissect the mechanisms of action that underpin its remarkable therapeutic versatility—from antimalarial and anticancer agents to antimicrobials and neuroprotective compounds. This document emphasizes the causality behind experimental design, provides validated protocols, and offers a forward-looking perspective on the future of this indispensable pharmacophore.

The Enduring Significance of the Quinoline Core

Quinoline, a weakly basic, hygroscopic, and colorless liquid, is more than just a simple heterocyclic compound. Its rigid, planar structure and the presence of a nitrogen atom create an electron-deficient system, enabling a rich variety of chemical interactions.[1] This bicyclic aromatic compound can engage in electrophilic and nucleophilic substitutions, allowing for functionalization at numerous positions around the ring.[2] It is this synthetic tractability that allows medicinal chemists to precisely tune the molecule's steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[2]

The quinoline nucleus is not merely a synthetic curiosity; it is a recurring motif in nature, most famously in the Cinchona alkaloids like quinine, the first effective treatment for malaria.[3] This natural precedent hinted at the scaffold's therapeutic potential, which has since been realized in a multitude of approved drugs, including chloroquine (antimalarial), quinapril (antihypertensive), and bosutinib (anticancer).[4][5] The scaffold's ability to serve as a versatile pharmacophore, capable of targeting diverse biological macromolecules, ensures its perpetual relevance in the quest for novel therapeutics.[6]

Synthesis of the Quinoline Nucleus: Building the Foundation

The construction of the quinoline core is a foundational aspect of its application. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and reaction conditions. Several classical named reactions have been the workhorses of quinoline synthesis for over a century.

Classical Synthetic Methodologies

The Skraup Synthesis: This is one of the oldest and most direct methods for producing quinoline. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[7] The reaction is notoriously exothermic, but the addition of moderators like ferrous sulfate can control its rate.[8]

-

Causality: The Skraup synthesis is powerful for creating unsubstituted or simply substituted quinolines directly from anilines. The harsh acidic conditions and high temperatures, however, limit its use with sensitive functional groups. The mechanism relies on the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation.[7]

The Friedländer Synthesis: This method offers a more modular approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[9] The reaction can be catalyzed by either acid or base.

-

Causality: The Friedländer synthesis is highly valuable for producing polysubstituted quinolines with predictable regiochemistry. The choice of reactants directly dictates the final substitution pattern on both the benzene and pyridine rings. The mechanism proceeds through an initial aldol condensation followed by a cyclizing dehydration to form the quinoline ring.[4] The use of milder catalysts like iodine or various Lewis acids has broadened its applicability.[9]

Experimental Protocols

The following protocols are provided as self-validating, representative examples of classical quinoline synthesis.

This protocol is a moderated version to control the reaction's exothermic nature.

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide solution (concentrated)

-

Water

Procedure:

-

Reaction Setup: In a large flask equipped with a reflux condenser and a dropping funnel, carefully mix aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate. The flask should be placed in a fume hood.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic and the temperature should be monitored.

-

Heating: Once the addition is complete, heat the mixture cautiously. The reaction will become vigorous. Maintain heating under reflux for approximately 3 hours.

-

Work-up: Allow the mixture to cool to room temperature. Dilute carefully with water.

-

Neutralization & Isolation: Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This will liberate the quinoline. Set up for steam distillation. The unchanged nitrobenzene will distill first, followed by the quinoline.[9]

-

Purification: Collect the quinoline fraction. It can be further purified by extraction with an organic solvent (e.g., diethyl ether), drying the organic layer, and removing the solvent under reduced pressure, followed by vacuum distillation.

This protocol describes a general acid-catalyzed Friedländer annulation.

Materials:

-

2-aminobenzophenone (or other 2-aminoaryl ketone/aldehyde)

-

Acetone (or other ketone with an α-methylene group)

-

p-Toluenesulfonic acid (PTSA) or another suitable catalyst

-

Toluene or another suitable solvent

Procedure:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1 equivalent) and the methylene-containing ketone (e.g., acetone, 1.5-2 equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[1]

-

Work-up: After cooling to room temperature, the reaction mixture can be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure substituted quinoline.

Therapeutic Applications & Mechanisms of Action

The quinoline scaffold's true power lies in its broad and potent biological activities. By modifying the substituents at various positions, medicinal chemists have developed quinoline-based drugs for a wide array of diseases.

Antimalarial Agents: The Historical Cornerstone

The fight against malaria is inextricably linked to quinoline chemistry.

-

Mechanism of Action: In the acidic food vacuole of the Plasmodium parasite, the digestion of hemoglobin releases toxic free heme. The parasite normally detoxifies this by polymerizing it into inert hemozoin crystals. Quinoline antimalarials, like chloroquine, are weak bases that accumulate in this acidic vacuole. They are believed to cap the growing hemozoin polymer, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[3]

-

Structure-Activity Relationship (SAR): For 4-aminoquinolines like chloroquine, a chlorine atom at the 7-position is crucial for activity. The basic aminoalkyl side chain at the 4-position is also essential for accumulation in the parasite's food vacuole.

// Nodes Hemoglobin [label="Hemoglobin", fillcolor="#F1F3F4", fontcolor="#202124"]; Heme [label="Toxic Free Heme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemozoin [label="Hemozoin (Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline Drug\n(e.g., Chloroquine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellDeath [label="Parasite Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hemoglobin -> Heme [label="Digestion by Parasite"]; Heme -> Hemozoin [label="Polymerization\n(Detoxification)"]; Quinoline -> Heme [label="Complexation", arrowhead="none", color="#5F6368"]; Quinoline -> Hemozoin [label="Inhibits", style=dashed, color="#EA4335", arrowhead="tee"]; Heme -> CellDeath [label="Toxicity, ROS", style=dashed, color="#EA4335"]; } /dot Caption: Mechanism of Quinoline Antimalarials.

Anticancer Agents: A Multi-pronged Attack

Quinoline derivatives have emerged as potent anticancer agents that act through diverse mechanisms.[6] They can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline derivatives have been successfully designed as kinase inhibitors.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase often overactive in cancers like non-small cell lung cancer. 4-Anilinoquinoline derivatives can act as ATP-competitive inhibitors, blocking the EGFR signaling cascade that promotes cell proliferation and survival.

-

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Dactolisib (BEZ235), an imidazo[4,5-c]quinoline derivative, is a dual inhibitor of PI3K and mTOR, effectively shutting down this pro-survival pathway. Although its clinical development was halted due to toxicity, it serves as a crucial proof-of-concept for this mechanism.

-

-

Topoisomerase Inhibition: Some quinoline derivatives, such as camptothecin analogs, function as topoisomerase inhibitors. They trap the enzyme-DNA complex, leading to DNA strand breaks and triggering apoptosis.[5]

// Nodes GF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, PI3K)", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dactolisib [label="Dactolisib", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR_Inhibitor [label="4-Anilinoquinoline\nInhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Activates"]; RTK -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Dactolisib -> RTK [label="Inhibits PI3K", style=dashed, color="#EA4335", arrowhead="tee"]; Dactolisib -> mTOR [label="Inhibits", style=dashed, color="#EA4335", arrowhead="tee"]; EGFR_Inhibitor -> RTK [label="Inhibits EGFR", style=dashed, color="#EA4335", arrowhead="tee"]; } /dot Caption: Quinoline Inhibition of Cancer Signaling.

The potency of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Pyrazole | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | |

| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | |

| Fluoroquinolone Hybrid | Compound 29 | MRSA 14-4 | 2 |

Antimicrobial Agents: A Broad Spectrum of Activity

Beyond their antiprotozoal effects, quinolines are a rich source of antibacterial and antifungal agents. The fluoroquinolones (e.g., ciprofloxacin) are a major class of synthetic broad-spectrum antibiotics.

-

Mechanism of Action: Fluoroquinolones target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones prevent the bacterial cell from dividing and lead to cell death.

-

Antifungal Activity: Certain quinoline derivatives have also shown promising antifungal activity. For example, some substituted quinolines have demonstrated efficacy against Candida albicans and dermatophytes, with Minimum Inhibitory Concentrations (MICs) in the range of 12.5–50 µg/mL.

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial's effectiveness.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinoline-Triazole Hybrid (Cmpd 9) | Staphylococcus aureus | 0.12 | |

| Quinoline-Triazole Hybrid (Cmpd 9) | Escherichia coli | 0.12 | |

| Quinolidene-Rhodanine Hybrid (Cmpd 32) | Fusarium oxysporum | 25 | |

| Quinoline-2-one Schiff Base (Cmpd 6c) | Staphylococcus aureus | 0.018 | [9] |

| Hydroxyimidazolium Hybrid (Cmpd 7b) | Staphylococcus aureus | 2 | [1] |

| Substituted Quinoline (Cmpd 5) | Dermatophytes | 12.5 - 25 |

Neuroprotective Agents: A New Frontier

More recently, the quinoline scaffold has been explored for its potential in treating complex neurodegenerative diseases like Alzheimer's.

-

Mechanism of Action: The pathology of Alzheimer's disease is multifactorial, involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress. Quinoline derivatives are being designed as multi-target-directed ligands.[2] For instance, 8-hydroxyquinoline derivatives like clioquinol and PBT2 can chelate metal ions (like copper and zinc) that are implicated in Aβ aggregation, possess antioxidant properties, and reduce Aβ levels. These compounds have advanced to clinical trials, highlighting the promise of this approach.

Key Biological Assay Methodologies

Evaluating the therapeutic potential of novel quinoline derivatives requires robust and validated biological assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer compounds.

Materials:

-

Cells seeded in a 96-well plate

-

Test compound (quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (e.g., 5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Materials:

-

Bacterial or fungal strains

-

Test compound (quinoline derivative)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the quinoline test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Add a specific volume of this inoculum to each well, resulting in the final desired cell concentration.

-

Controls: Include a positive control well (cells + broth, no compound) to ensure microbial growth and a negative/sterility control well (broth only) to check for contamination.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] This can also be determined by measuring the optical density (OD) with a plate reader.

Future Perspectives and Conclusion

The quinoline scaffold is far from being a relic of medicinal chemistry's past; it is a dynamic and evolving platform for future drug discovery. Current research is focused on several key areas:

-

Hybrid Molecules: The concept of molecular hybridization, which combines the quinoline core with other known pharmacophores (like triazoles or chalcones), is a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance.

-

Targeted Therapies: As our understanding of disease pathology deepens, the rational design of quinoline derivatives against specific, validated targets will continue to yield more selective and less toxic therapies.

-

Green Synthesis: The development of more environmentally friendly synthetic methods, such as using water as a solvent or employing nanocatalysts, is making quinoline synthesis more sustainable and efficient.

References

A comprehensive list of all sources cited within this document is provided below. Each entry includes the title, source, and a verifiable URL.

-

Yang, L., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

-

Matada, B. S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Diaconu, D., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Institutes of Health. Available at: [Link]

-

Abdel-Moneim, A. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. Available at: [Link]

-

de Almeida, J. R., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. National Institutes of Health. Available at: [Link]

-

Costa, C. H. S., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. National Institutes of Health. Available at: [Link]

-

Sravanthi, V., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. Available at: [Link]

-

Wang, D., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

-

Morris, J. C., et al. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Structures of quinoline derivatives with a noteworthy antifungal activity. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses. Available at: [Link]

-

IJRETS. (n.d.). COMPARATIVE EVALUATION OF ANTIBACTERIAL, ANTIFUNGAL, AND ANTIOXIDANT ACTIVITIES OF NOVEL QUINOLINE DERIVATIVES. IJRETS. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Available at: [Link]

-

American Health & Drug Benefits. (n.d.). Plethora of Targeted Agents in the Oncology Pipeline. American Health & Drug Benefits. Available at: [Link]

-

MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. Available at: [Link]

-

CarelonRx. (2024). Drug and biologic pipeline update Q2 2024. CarelonRx. Available at: [Link]

-

Wang, Y., et al. (2021). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. National Institutes of Health. Available at: [Link]

-

Sharma, P. C., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available at: [Link]

-

BioSpace. (2024). FDA Tracker: 2024 Ends With Lilly's Landmark GLP-1 Sleep Apnea Approval. BioSpace. Available at: [Link]

-

protocols.io. (2025). MTT Assay. protocols.io. Available at: [Link]

-

Kaur, R., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. National Institutes of Health. Available at: [Link]

-

The Angeles Clinic & Research Institute. (n.d.). In the News. The Angeles Clinic & Research Institute. Available at: [Link]

-

Kumar, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

-

Slideshare. (n.d.). Preparation and Properties of Quinoline. Slideshare. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[9]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry. Available at: [Link]

-

Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric forms of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl) propanoic acid

An In-Depth Technical Guide to the Tautomeric Landscape of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides a comprehensive technical exploration of the potential tautomeric forms of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid. We delve into the theoretical underpinnings of quinolone tautomerism, propose the most probable tautomeric and zwitterionic forms for this specific molecule, and present a suite of robust experimental and computational protocols for their definitive characterization. This document serves as a practical manual for researchers aiming to elucidate the precise chemical nature of this and related compounds, a critical step in rational drug design and development.

The Strategic Importance of Tautomerism in 4-Quinolones

Tautomers are structural isomers of a chemical compound that readily interconvert.[3] This dynamic equilibrium is not merely an academic curiosity; it is a critical determinant of a molecule's behavior. For a potential drug candidate like 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, the dominant tautomeric form dictates its:

-

Receptor Binding Affinity: The shape, hydrogen bonding capacity, and electrostatic surface potential change dramatically between tautomers, affecting how the molecule interacts with its biological target.[4][5]

-

Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa are all tautomer-dependent, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Spectroscopic Signature: Each tautomer possesses a unique spectral fingerprint, a factor that must be understood for accurate analytical characterization and quality control.

The 4-quinolone core primarily exhibits keto-enol tautomerism, existing in equilibrium between the 4-oxo-1,4-dihydroquinoline (keto) form and the 4-hydroxyquinoline (enol) form.[6][7] While studies consistently show that the keto form is predominantly favored in both solid and solution states for most 4-quinolones, the equilibrium is sensitive to electronic and steric effects of substituents, as well as the surrounding environment.[8]

The presence of a propanoic acid substituent at the C3 position introduces an additional layer of complexity, namely the potential for zwitterionic forms through intramolecular proton transfer. Therefore, a thorough investigation is not just recommended; it is essential for advancing any research or development program involving this molecule.

Potential Tautomeric Forms: A Mechanistic Overview

For 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, we can postulate three primary, low-energy tautomeric forms. The equilibrium between these forms is governed by factors such as aromaticity, intramolecular hydrogen bonding, and solvation.

-

The Canonical Keto Form (Amide Tautomer): This is the widely accepted and frequently dominant form for 4-quinolones.[9] It features a cross-conjugated system with an amide-like character in the heterocyclic ring.

-

The Enol Form (Iminol Tautomer): This form possesses a fully aromatic quinoline ring system, which can be energetically favorable.[4][5] The equilibrium may be shifted toward this form if the C3 substituent can form a strong intramolecular hydrogen bond with the C4-hydroxyl group.[10]

-

The Zwitterionic Form: The presence of both a basic nitrogen (N1) and an acidic carboxylic acid group allows for an intramolecular proton transfer, resulting in a zwitterion. This form is particularly relevant in polar, protic solvents and can significantly impact solubility and membrane permeability.

The interplay between these forms can be visualized as a dynamic equilibrium.

Caption: Dynamic equilibrium between the Keto, Enol, and Zwitterionic forms.

A Multi-pronged Approach to Tautomer Elucidation

In Silico First: Computational Analysis Workflow

Expertise & Causality: Before committing to costly and time-consuming wet lab experiments, it is prudent to model the system computationally. Density Functional Theory (DFT) provides a robust framework for predicting the relative thermodynamic stabilities of the potential tautomers in both the gas phase and in various solvent environments (using continuum solvation models like PCM or SMD). This initial step allows us to identify the most likely dominant forms and informs the design of subsequent experiments.

Caption: DFT workflow for predicting tautomer stability.

Protocol 1: DFT-Based Stability Prediction

-

Structure Generation: Draw the 3D structures of the Keto, Enol, and Zwitterionic tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This also provides the Zero-Point Energy (ZPE) and thermal corrections for Gibbs free energy calculations.

-

Solvation Modeling: Re-run the optimization and frequency calculations using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate the solvent environment (e.g., DMSO, water).

-

Energy Comparison: Compare the calculated Gibbs free energies (ΔG) for all tautomers in the gas phase and in each solvent. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant in that environment.

In Solution: Spectroscopic Characterization

Spectroscopic methods provide direct experimental evidence of the tautomeric forms present in solution. The choice of solvent is critical, as it can shift the equilibrium.[11]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful tool for identifying tautomers in solution. 1H and 13C chemical shifts are exquisitely sensitive to the local electronic environment. The key distinction lies in identifying signals characteristic of either the keto (amide) or enol (aromatic alcohol) moiety. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent starting solvent as it can dissolve a wide range of compounds and its hydrogen bond accepting nature can help resolve exchangeable protons (NH, OH).

Protocol 2: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d6.

-

1H NMR Acquisition: Acquire a standard 1D 1H spectrum. Look for a broad signal for the N1-H proton (typically >10 ppm for the keto form) and the carboxylic acid OH. The C2-H proton signal in the keto form is often a triplet in unsubstituted 4-quinolones, a key indicator.[9]

-

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This is the most definitive NMR experiment. A signal in the range of 175-180 ppm is a hallmark of the C4 carbonyl carbon in the keto form.[9] Conversely, its absence and the appearance of a signal closer to ~150-160 ppm would suggest the enolic C4-OH.

-

2D NMR (HSQC/HMBC): If signals are ambiguous, acquire 2D correlation spectra. An HMBC experiment can show a correlation from the N1-H proton to the C2 and C8a carbons, confirming the keto structure.

-

Variable Temperature (VT) NMR: If multiple tautomers are present, acquiring spectra at different temperatures can reveal if they are in dynamic equilibrium.

| Spectroscopic Data | Keto Tautomer (Expected) | Enol Tautomer (Expected) | Zwitterionic Tautomer (Expected) |

| ¹³C Shift (C4) | ~177 ppm | ~155 ppm | ~178 ppm |

| ¹H Shift (N1-H) | > 10 ppm (broad) | N/A | > 12 ppm (sharper, N⁺-H) |

| ¹H Shift (C4-OH) | N/A | ~8-10 ppm (broad) | N/A |

| FTIR ν(C=O) | ~1630 cm⁻¹ (amide C=O) | N/A | ~1640 cm⁻¹ (amide C=O) |

| FTIR ν(C=O) acid | ~1710 cm⁻¹ | ~1710 cm⁻¹ | N/A (carboxylate ~1600, 1400 cm⁻¹) |

| FTIR ν(O-H) | ~2500-3300 cm⁻¹ (broad, acid) | ~3200-3600 cm⁻¹ (sharp, C4-OH) | ~2500-3300 cm⁻¹ (broad, N⁺-H) |

Table 1: Predicted Spectroscopic Signatures for Key Tautomeric Forms.

3.2.2. UV-Visible Spectroscopy

Expertise & Causality: The electronic transitions (and thus the UV-Vis absorption spectrum) differ between the cross-conjugated keto system and the fully aromatic enol system. By systematically changing the solvent polarity and pH, one can observe shifts in the absorption maxima (λ_max), which correspond to shifts in the tautomeric equilibrium.[12][13]

Protocol 3: Solvatochromic & pH-Titration UV-Vis Study

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.

-

Solvatochromic Analysis: Prepare a series of dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water). Acquire the UV-Vis spectrum for each. A significant shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium.

-

pH-Titration: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to pH 12). Add a small aliquot of the stock solution to each buffer and record the UV-Vis spectrum. Plotting λ_max versus pH can reveal pKa values associated with protonation/deprotonation events and shifts between neutral and zwitterionic forms.

In the Solid State: X-Ray Crystallography

Expertise & Causality: X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state. This is the gold standard for determining which tautomer is most stable in the crystal lattice. The results also reveal intermolecular interactions, such as hydrogen-bonded dimers, which can be a powerful force in stabilizing one tautomer over another.

Protocol 4: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common starting point. Test a variety of solvents (e.g., ethanol, methanol/dichloromethane, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve the crystal structure to determine atomic positions and bond lengths.

-

Analysis: The resulting structure will definitively show the position of all protons (or deuterons if grown from a deuterated solvent), confirming the tautomeric form. Specifically, a C4=O double bond (~1.24 Å) confirms the keto form, while a C4-O single bond and a located hydroxyl proton confirm the enol form.[9]

Synthesizing the Evidence: Building a Cohesive Model

The power of this multi-pronged approach lies in the integration of all data points. DFT calculations provide a theoretical prediction of stability. NMR confirms the dominant structure(s) in solution and can quantify their ratios. UV-Vis demonstrates how the equilibrium responds to environmental changes like solvent polarity and pH. Finally, X-ray crystallography provides the definitive structure in the solid state.

By comparing the experimental results with the computational predictions, a self-validating and trustworthy model of the tautomeric behavior of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid can be constructed, providing invaluable insights for any drug development endeavor.

References

-

Nasiri, H. R., & Zencir, S. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Gama, M. F., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry, 80(24), 12244-57. [Link]

-

Wikipedia. (n.d.). 4-Quinolone. Wikipedia. [Link]

-

Boruah, M., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 5(1), 52-56. [Link]

-

Ivanov, P., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 1748-1758. [Link]

-

Gama, M. F., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. ACS Publications. [Link]

-

Saeed, M., & Ser-Trzepizur, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 738. [Link]

-

Dine, I., et al. (2023). Tautomeric form of 4-quinolone (1). ResearchGate. [Link]

-

Stanchev, S., et al. (2014). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 10, 1619-1628. [Link]

-

Antonov, L. (2014). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

Bultel-Poncé, V., et al. (1999). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 23(5), 571-601. [Link]

-

González, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 838. [Link]

-

González, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. ResearchGate. [Link]

-

Lelièvre, J., et al. (2019). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Letters, 366(14), fnz171. [Link]

-

Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 419-425. [Link]

-

Miedema, D. R., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2531-2536. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Nagy, P. I. (2005). Quantum-chemical studies of amide–iminol tautomerism for inhibitor of lactate dehydrogenase: Oxamic acid. ResearchGate. [Link]

-

Castet, F., & Champagne, B. (2016). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

Zhao, Y-L., et al. (2010). Synthesis of 4-Quinolone Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. [Link]

-

Kim, J. H., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5462. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Liu, X., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 144, 483-492. [Link]

-

ResearchGate. (n.d.). Amide−iminol tautomerism and resonance structures for the amide form... [Link]

-

Li, J., et al. (2024). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. The Journal of Organic Chemistry. [Link]

-

Mameli, O., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

-

da Costa, J. B. N., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269222. [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. researchgate.net [researchgate.net]

- 13. cris.unibo.it [cris.unibo.it]

Methodological & Application

Synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic Acid: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol for the synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds.[1][2] This protocol outlines a robust and logical two-stage synthetic strategy: the initial construction of the 4-hydroxy-2-methylquinoline core via the classic Conrad-Limpach synthesis, followed by the regioselective introduction of the propionic acid side chain at the C-3 position through a Vilsmeier-Haack formylation and subsequent Knoevenagel condensation/reduction sequence.

Introduction

Quinolines and their derivatives have long been a cornerstone of pharmaceutical research, exhibiting a broad spectrum of biological activities.[1][2] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore in a number of therapeutic agents. The introduction of a propionic acid side chain at the C-3 position can significantly influence the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets. This detailed protocol provides a reliable method for accessing this specific derivative for further investigation.

The synthetic approach is designed for clarity and reproducibility, with each step's rationale explained to provide a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is achieved in a three-step process starting from aniline and ethyl acetoacetate. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 4-Hydroxy-2-methylquinoline

The foundational 4-hydroxy-2-methylquinoline core is prepared using the well-established Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline.[3]

Step 1.1: Synthesis of Ethyl β-anilinocrotonate (Intermediate 1)

This initial step involves the formation of the enamine intermediate from aniline and ethyl acetoacetate. The reaction is typically catalyzed by a small amount of acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 9.31 g (9.1 mL) | 0.1 |

| Ethyl acetoacetate | 130.14 | 13.01 g (12.9 mL) | 0.1 |

| Glacial Acetic Acid | 60.05 | 0.5 mL | - |

| Toluene | - | 50 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (9.31 g), ethyl acetoacetate (13.01 g), toluene (50 mL), and a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected (typically 2-3 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting oily residue is ethyl β-anilinocrotonate and is used in the next step without further purification.

Step 1.2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline (Quinoline Core)

The enamine intermediate undergoes thermal cyclization in a high-boiling solvent to form the quinoline ring system.[4] Dowtherm A is a commonly used solvent for this high-temperature reaction.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl β-anilinocrotonate | 205.25 | ~0.1 | ~0.1 |

| Dowtherm A | - | 100 mL | - |

Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, heat Dowtherm A (100 mL) to reflux (approximately 250-260 °C).

-

Add the crude ethyl β-anilinocrotonate from the previous step dropwise to the refluxing Dowtherm A over a period of 15-20 minutes.

-

Continue stirring and refluxing for an additional 10-15 minutes after the addition is complete.

-

Allow the reaction mixture to cool to room temperature. A solid precipitate of 4-hydroxy-2-methylquinoline will form.

-

Add petroleum ether (100 mL) to the cooled mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with petroleum ether.

-

The crude product can be purified by recrystallization from ethanol or boiling water to yield white, needle-like crystals of 4-hydroxy-2-methylquinoline.

Part 2: Introduction of the Propionic Acid Side Chain at C-3

With the quinoline core in hand, the next stage involves the regioselective introduction of the propionic acid side chain at the electron-rich C-3 position. This is achieved through a two-step sequence: Vilsmeier-Haack formylation followed by a Knoevenagel condensation and subsequent reduction.

Step 2.1: Vilsmeier-Haack Formylation to 4-Hydroxy-2-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-2-methylquinoline | 159.18 | 7.96 g | 0.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10.96 g (11.6 mL) | 0.15 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 22.99 g (14.0 mL) | 0.15 |

Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (10.96 g) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (22.99 g) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a solid or thick slurry.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add the 4-hydroxy-2-methylquinoline (7.96 g) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.

-

Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it to obtain 4-hydroxy-2-methylquinoline-3-carbaldehyde.

Step 2.2: Knoevenagel Condensation to 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-acrylic acid

The 3-formyl derivative is then condensed with malonic acid in the presence of a base, such as pyridine with a catalytic amount of piperidine, to yield the corresponding acrylic acid derivative.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-2-methylquinoline-3-carbaldehyde | 187.19 | 9.36 g | 0.05 |

| Malonic Acid | 104.06 | 6.24 g | 0.06 |

| Pyridine | - | 30 mL | - |

| Piperidine | - | 0.5 mL | - |

Protocol:

-

In a 100 mL round-bottom flask, dissolve 4-hydroxy-2-methylquinoline-3-carbaldehyde (9.36 g) and malonic acid (6.24 g) in pyridine (30 mL).

-

Add a catalytic amount of piperidine (0.5 mL) to the solution.

-

Heat the reaction mixture to reflux for 4-5 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice (100 g) and concentrated hydrochloric acid (20 mL).

-

A solid precipitate of 3-(4-hydroxy-2-methyl-quinolin-3-yl)-acrylic acid will form.

-

Collect the solid by vacuum filtration, wash it with cold water, and recrystallize it from ethanol to obtain the purified product.

Step 2.3: Catalytic Hydrogenation to 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid (Target Molecule)

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the target propionic acid. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-acrylic acid | 229.23 | 5.73 g | 0.025 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Ethanol | - | 100 mL | - |

Protocol:

-

In a hydrogenation flask, dissolve 3-(4-hydroxy-2-methyl-quinolin-3-yl)-acrylic acid (5.73 g) in ethanol (100 mL).

-

Carefully add 10% Pd/C (0.5 g) to the solution.

-

Place the flask on a hydrogenation apparatus (e.g., a Parr shaker) and subject the mixture to a hydrogen atmosphere (typically 40-50 psi).

-

Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by the pressure drop). This may take several hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-(4-hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

-

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Conclusion

This application note provides a detailed and logically structured protocol for the synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid. By following these procedures, researchers can reliably produce this valuable quinoline derivative for use in various scientific investigations, particularly in the field of drug discovery and development. The methodologies described are based on well-established and robust chemical transformations, ensuring a high degree of success for experienced synthetic chemists.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. [Link]

-

Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

-

Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives. PubMed. [Link]